3-[6-[2-(2-氯苯基)乙氨基]-6-氧代己基]-2,4-二氧代-1H-喹唑啉-7-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities . The presence of the 2-chlorophenyl ethylamino group and the hexyl group attached to the quinazoline core suggests that this compound may have unique properties compared to other quinazoline derivatives.
科学研究应用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They can act as kinase inhibitors and are involved in various signaling pathways related to cancer cell proliferation and survival .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them potential candidates for treating bacterial and fungal infections .
Anticonvulsant Activity
Quinazolines have shown promise in the treatment of epilepsy and other seizure disorders due to their anticonvulsant effects .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives make them interesting for research into treatments for chronic inflammatory diseases .
Cardiovascular Applications
Some quinazolines possess hypotensive and antiplatelet activities, which could be beneficial in cardiovascular disease management .
Neurodegenerative Diseases
Research into neuroprotective agents has also highlighted quinazolines as potential therapeutics for neurodegenerative conditions .
未来方向
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid, followed by esterification with methyl chloroformate and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-2-(2-chlorophenyl)ethanol", "3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid", "methyl chloroformate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-2-(2-chlorophenyl)ethanol with 3-(2,4-dioxo-1,3-dihydroquinazolin-7-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1,3-dihydroquinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the methyl ester intermediate.", "Step 3: Reduction of the methyl ester intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate.", "Step 4: Purification of the final product by column chromatography using a suitable stationary phase and eluent system." ] } | |
CAS 编号 |
896386-34-8 |
分子式 |
C24H26ClN3O5 |
分子量 |
471.94 |
IUPAC 名称 |
methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |
InChI 键 |
SJYZIDGIBTVWTA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。